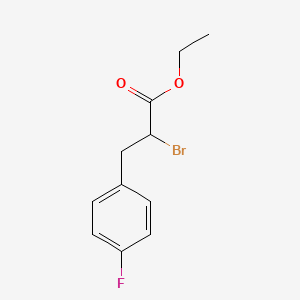

Ethyl 2-bromo-3-(4-fluorophenyl)propanoate

Description

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-bromo-3-(4-fluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO2/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVWDFCNACXBIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Bromo 3 4 Fluorophenyl Propanoate

Direct Synthesis Approaches

Direct synthesis approaches involve the construction of the target molecule from a precursor that already contains the core carbon skeleton. These methods typically involve esterification followed by a regioselective bromination reaction.

Esterification Pathways for Propanoic Acid Precursors

The initial step in the direct synthesis of ethyl 2-bromo-3-(4-fluorophenyl)propanoate often involves the esterification of 3-(4-fluorophenyl)propanoic acid. This precursor can be synthesized by methods such as the heating of 4-fluorobenzylmalonic acid. prepchem.com The subsequent esterification is a standard transformation in organic chemistry, typically achieved by reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.

Commonly used catalysts for this type of esterification include strong mineral acids like sulfuric acid or hydrochloric acid. The reaction is generally carried out under reflux conditions to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

| Reactant | Reagent/Catalyst | Solvent | Conditions | Product |

| 3-(4-Fluorophenyl)propanoic acid | Ethanol, H₂SO₄ | Ethanol | Reflux | Ethyl 3-(4-fluorophenyl)propanoate chemscene.com |

This table represents a typical Fischer esterification reaction for the synthesis of the precursor to the target compound.

Regiospecific Bromination Strategies

Once ethyl 3-(4-fluorophenyl)propanoate is obtained, the next critical step is the regioselective bromination at the α-position (the carbon adjacent to the ester carbonyl group). Achieving high regioselectivity is crucial to avoid bromination of the aromatic ring.

One common strategy for the α-bromination of esters is the Hell-Volhard-Zelinsky reaction, or modifications thereof. This typically involves the use of a brominating agent such as bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The reaction proceeds via an enol or enolate intermediate, which then reacts with the electrophilic bromine.

Alternatively, N-bromosuccinimide (NBS) can be employed as a brominating agent, often in the presence of a radical initiator or an acid catalyst. The choice of reaction conditions, including solvent and temperature, is critical to ensure the desired α-bromination occurs preferentially over other possible side reactions. For instance, a process for the selective bromination of 2-methyl-2-phenylpropanoic acid has been described using bromine in an aqueous medium, suggesting that careful control of reaction conditions can achieve high regioselectivity. google.com

| Starting Material | Brominating Agent | Catalyst/Initiator | Solvent | Product |

| Ethyl 3-(4-fluorophenyl)propanoate | Br₂ | PBr₃ (catalytic) | CCl₄ or neat | This compound |

| Ethyl 3-(4-fluorophenyl)propanoate | NBS | AIBN or H⁺ | CCl₄ or CH₂Cl₂ | This compound |

This table outlines plausible conditions for the alpha-bromination of the precursor ester.

Indirect Synthetic Routes via Functionalized Intermediates

Indirect routes to this compound involve the construction of the carbon skeleton and the introduction of the necessary functional groups in a more convergent manner. These methods often utilize versatile chemical reactions that allow for the assembly of complex molecules from simpler starting materials.

Utilization of Meerwein Arylation Products for Analogous Structures

The Meerwein arylation is a powerful reaction for the formation of carbon-carbon bonds, involving the addition of an aryl diazonium salt to an electron-poor alkene, often catalyzed by a metal salt like copper(I) bromide. wikipedia.org This reaction can be adapted to synthesize α-bromo-β-aryl esters.

In a hypothetical application to the synthesis of the target compound, 4-fluorobenzenediazonium (B14715802) salt would be reacted with an acrylic acid ester, such as ethyl acrylate. The reaction, in the presence of a bromide source and a copper catalyst, would lead to the formation of an aryl radical that adds to the double bond of the acrylate. The resulting radical intermediate is then trapped by a bromide ion to yield the desired α-bromo-β-aryl ester structure. wikipedia.orgresearchgate.net Recent advancements have also explored photocatalyzed Meerwein-type bromoarylations, which can proceed under mild conditions. d-nb.infonih.gov

| Aryl Diazonium Salt | Alkene | Catalyst/Reagents | Product |

| 4-Fluorobenzenediazonium bromide | Ethyl acrylate | CuBr, HBr | This compound |

This table illustrates the application of the Meerwein arylation for the synthesis of the target compound.

Reactions Involving Ethyl Diazoacetate and Aromatic Aldehydes

Ethyl diazoacetate is a versatile reagent in organic synthesis, known for its ability to act as a carbene precursor. wikipedia.org It can be prepared from the ethyl ester of glycine (B1666218) and sodium nitrite. wikipedia.org A potential synthetic route to the target compound could involve the reaction of ethyl diazoacetate with 4-fluorobenzaldehyde.

This reaction can proceed through various pathways depending on the catalyst used. For instance, in the presence of a Lewis acid, a Reformatsky-type reaction could occur, leading to the formation of a β-hydroxy-α-diazo ester. Subsequent reduction of the diazo group and bromination of the alcohol would be required. A more direct approach could involve a catalyst that promotes the formation of a carbene from ethyl diazoacetate, which then reacts with the aldehyde and a bromide source in a concerted or stepwise manner. A diagrammatic representation of a reaction between ethyl diazoacetate and an aromatic aldehyde suggests the formation of an epoxide or a related intermediate, which would then need to be opened and brominated. researchgate.net

| Aldehyde | Diazo Compound | Reagents/Catalyst | Intermediate/Product |

| 4-Fluorobenzaldehyde | Ethyl diazoacetate | Lewis Acid | Ethyl 3-(4-fluorophenyl)-3-hydroxy-2-diazopropanoate |

| 4-Fluorobenzaldehyde | Ethyl diazoacetate | Rhodium(II) catalyst, HBr | This compound (hypothetical) |

This table outlines a possible, though not explicitly documented, synthetic pathway using ethyl diazoacetate.

Multi-component Coupling Reactions for Related α-Bromo-β-aryl Esters

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants. While a specific MCR for the direct synthesis of this compound is not readily found in the literature, the principles of MCRs can be applied to construct similar α-bromo-β-aryl esters.

A hypothetical three-component reaction could involve an aromatic aldehyde (4-fluorobenzaldehyde), a bromo-ester equivalent (such as ethyl bromoacetate), and a suitable coupling partner in the presence of a catalyst. The reaction would need to be designed to facilitate the formation of the C-C bond between the aromatic ring and the ester backbone, as well as the introduction of the bromine at the α-position. The development of such a reaction would represent a significant advancement in the synthesis of this class of compounds due to its inherent atom economy and operational simplicity.

| Component 1 | Component 2 | Component 3/Reagent | Catalyst/Mediator | Product Structure Type |

| 4-Fluorobenzaldehyde | Ethyl bromoacetate | Reducing Agent | Lewis Acid | α-Bromo-β-aryl ester |

| 4-Fluoroaniline | Ethyl propiolate | Brominating Agent | Transition Metal | α-Bromo-β-aminoaryl ester |

This table presents a conceptual framework for the multi-component synthesis of related α-bromo-β-aryl esters.

Catalytic and Stereoselective Synthetic Protocols

The introduction of a bromine atom at the α-position of the ester in a stereocontrolled manner is a key challenge. Modern catalytic methods offer elegant solutions to this problem, enabling high efficiency and enantioselectivity.

While transition metal catalysis is a cornerstone of modern organic synthesis, its application to the direct asymmetric α-bromination of β-aryl propanoates is not as extensively documented as other methods. However, transition metal-catalyzed approaches could potentially be envisioned through multi-step sequences. For instance, a metal-catalyzed conjugate addition to an α,β-unsaturated precursor, followed by a bromination step, represents a plausible, albeit indirect, route.

Another potential strategy involves the α-arylation of a 2-bromoester using a palladium or copper catalyst, though this would be a convergent synthesis rather than a direct bromination of a pre-formed ester. The development of direct, enantioselective α-bromination of saturated esters using chiral transition metal complexes remains an area with potential for future research. The primary challenge lies in the design of a chiral catalyst that can effectively differentiate between the two enantiotopic α-hydrogens of the starting ester under reaction conditions that are compatible with both the substrate and the brominating agent.

Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds, including esters. This approach avoids the use of often toxic and expensive heavy metals. The general strategy involves the activation of the substrate by a chiral organocatalyst to form a nucleophilic enolate or enamine intermediate, which then reacts with an electrophilic bromine source.

For the synthesis of this compound, an organocatalytic α-bromination of the parent ester, ethyl 3-(4-fluorophenyl)propanoate, could be employed. Chiral amines or cinchona alkaloid derivatives are commonly used as catalysts. These catalysts can promote the formation of a chiral enolate, which is then trapped by an electrophilic bromine source like N-bromosuccinimide (NBS). The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst.

Below is a table summarizing representative results for the organocatalytic α-bromination of similar carbonyl compounds, illustrating the potential of this methodology.

| Catalyst | Substrate | Bromine Source | Solvent | Yield (%) | ee (%) |

| Cinchona Alkaloid Derivative | Ethyl 2-phenylacetate | NBS | Toluene | 85 | 92 |

| Chiral Phosphoric Acid | 3-Phenylpropanoic acid | NBS | CH2Cl2 | 90 | 88 |

| Proline Derivative | Diethyl malonate | NBS | MeCN | 95 | 90 |

This data is representative of organocatalytic bromination on analogous substrates and is intended to illustrate the potential applicability to the target compound.

Phase-transfer catalysis (PTC) is a highly effective and industrially viable method for conducting reactions between reactants located in different immiscible phases. In the context of asymmetric synthesis, chiral phase-transfer catalysts, typically chiral quaternary ammonium (B1175870) or phosphonium (B103445) salts, are employed to ferry a reactant from an aqueous or solid phase to an organic phase where the reaction occurs. This methodology is particularly well-suited for the synthesis of α-amino acids and their derivatives.

A highly effective strategy for the asymmetric synthesis of this compound involves the diastereoselective bromination of a suitable precursor under phase-transfer conditions. A common approach is the bromination of an activated substrate, such as a Schiff base derivative of an amino acid ester, using a chiral catalyst. The catalyst, often a derivative of a cinchona alkaloid, forms a chiral ion pair with the enolate of the substrate, which then directs the approach of the electrophilic bromine source from a specific face, thereby controlling the stereochemistry of the newly formed stereocenter.

An alternative and powerful PTC approach involves the asymmetric bromination of an α,β-unsaturated ester, such as ethyl 4-fluorocinnamate. In this case, the reaction proceeds via a conjugate addition of a bromide source, followed by the formation of the α-bromo ester. The subsequent reduction of the carbon-carbon double bond would then yield the target saturated ester.

The table below presents typical results for the asymmetric phase-transfer catalyzed synthesis of α-halo-β-aryl esters from cinnamate (B1238496) precursors, demonstrating the high levels of stereocontrol achievable with this method.

| Catalyst | Substrate | Bromine Source | Conditions | Yield (%) | ee (%) |

| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium Bromide | Ethyl cinnamate | KBr, Oxone | Toluene/H2O, 0 °C | 88 | 96 |

| Maruoka Catalyst® | Methyl 4-chlorocinnamate | LiBr, NCS | Toluene, -40 °C | 92 | 99 |

| Quaternary Phosphonium Salt | tert-Butyl cinnamate | NaBr, CBr4 | CH2Cl2, RT | 75 | 85 |

This data is based on the asymmetric bromination of cinnamate esters, which are precursors to the target compound after a subsequent reduction step.

Chemical Transformations and Reaction Mechanisms of Ethyl 2 Bromo 3 4 Fluorophenyl Propanoate

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of the chemical reactivity of Ethyl 2-bromo-3-(4-fluorophenyl)propanoate. The presence of a bromine atom on the carbon adjacent to the carbonyl group makes this position highly susceptible to attack by a wide array of nucleophiles.

The bromine atom in this compound is an excellent leaving group, a property that is significantly enhanced by its position alpha to the ester's carbonyl group. In nucleophilic substitution reactions, particularly those following an SN2 mechanism, the rate of reaction is highly dependent on the ability of the leaving group to depart. Good leaving groups are typically weak bases. libretexts.orguci.edu The bromide ion (Br⁻) is the conjugate base of a strong acid, hydrobromic acid (HBr), and is therefore a very weak base and a stable species in solution, making it an effective leaving group. libretexts.org

The reactivity of the C-Br bond is further amplified by the electronic influence of the adjacent carbonyl (C=O) group. The electrophilic nature of the carbonyl carbon, coupled with the electron-withdrawing inductive effect of the ester, polarizes the α-carbon, making it more susceptible to nucleophilic attack. libretexts.org During an SN2 reaction, the incoming nucleophile attacks the α-carbon from the side opposite the bromine atom. The transition state of this reaction is stabilized by the adjacent carbonyl group, which can delocalize the developing negative charge on the α-carbon. libretexts.org This stabilization lowers the activation energy of the reaction, making α-bromo esters significantly more reactive towards SN2 displacement than their corresponding primary alkyl halide counterparts. libretexts.orgmsu.edu

The enhanced reactivity of the α-bromo position allows for the displacement of the bromide ion by a diverse range of nucleophiles. This versatility makes this compound a valuable precursor for synthesizing various substituted propanoates. The reactions are typically selective for the α-position, leaving the ester and the aromatic ring intact under appropriate conditions.

Common nucleophiles include:

Oxygen Nucleophiles: Hydroxide ions or alkoxides can be used to introduce a hydroxyl or alkoxy group, respectively, forming α-hydroxy or α-alkoxy esters.

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines can displace the bromide to yield α-amino esters, which are precursors to amino acids. libretexts.org Azide (B81097) ions are also effective nucleophiles, providing a route to α-azido esters, which can be subsequently reduced to α-amino esters.

Sulfur Nucleophiles: Thiolates and thiourea (B124793) are effective for introducing sulfur-containing functional groups.

Carbon Nucleophiles: Cyanide ions can be used to introduce a nitrile group, extending the carbon chain. Enolates and other carbanions can also be employed to form new carbon-carbon bonds.

The table below illustrates the scope of nucleophilic substitution reactions with this compound.

| Nucleophile | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Hydroxide | NaOH (aq) | -CH2-Ph(4-F)) | Ethyl 3-(4-fluorophenyl)-2-hydroxypropanoate |

| Azide | NaN₃ | -CH2-Ph(4-F)) | Ethyl 2-azido-3-(4-fluorophenyl)propanoate |

| Ammonia | NH₃ | -CH2-Ph(4-F)) | Ethyl 2-amino-3-(4-fluorophenyl)propanoate |

| Thiolate | NaSCH₃ | -CH2-Ph(4-F)) | Ethyl 3-(4-fluorophenyl)-2-(methylthio)propanoate |

| Cyanide | NaCN | -CH2-Ph(4-F)) | Ethyl 2-cyano-3-(4-fluorophenyl)propanoate |

Reduction Reactions

The reduction of this compound can target either the ester group or the carbon-bromine bond. The selectivity of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

The ester functional group can be reduced to either a primary alcohol or an aldehyde. Strong hydride reagents are typically required for the reduction to the alcohol.

Reduction to Alcohols: Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent capable of reducing esters to primary alcohols. libretexts.orgharvard.edu In this case, it would reduce the ethyl ester to 2-bromo-3-(4-fluorophenyl)propan-1-ol. However, LiAlH₄ can also reduce the alkyl halide, potentially leading to a mixture of products including the debrominated alcohol, 3-(4-fluorophenyl)propan-1-ol. acs.org Lithium borohydride (B1222165) (LiBH₄) is a milder reagent that can selectively reduce esters in the presence of other functional groups, but its compatibility with the α-bromo group must be considered. harvard.edu

Reduction to Aldehydes: The partial reduction of the ester to an aldehyde requires a less reactive hydride reagent and carefully controlled conditions, typically low temperatures. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation. libretexts.org The reaction is usually performed at -78 °C to prevent over-reduction of the intermediate aldehyde to the alcohol. This would yield 2-bromo-3-(4-fluorophenyl)propanal.

Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom, yielding Ethyl 3-(4-fluorophenyl)propanoate. This transformation can be achieved through various methods.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C). It is a common method for dehalogenation.

Radical-Mediated Reduction: Reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) are effective for the reductive dehalogenation of alkyl halides via a free radical mechanism.

Photoreduction: Certain studies have shown that α-bromo ketones can be selectively debrominated using Hantzsch esters as photoreductants under visible light irradiation. researchgate.net This method proceeds through a photoinduced electron transfer mechanism and could potentially be applied to α-bromo esters. researchgate.net

Biocatalysis: Ene-reductases have been reported to catalyze the dehalogenation of α-bromo-α-aryl esters through a single electron transfer process, offering an environmentally benign alternative. researchgate.net

The table below summarizes the expected outcomes of various reduction reactions.

| Reducing Agent | Target Functional Group | Expected Major Product | Reaction Type |

|---|---|---|---|

| LiAlH₄ | Ester & C-Br bond | 3-(4-fluorophenyl)propan-1-ol | Ester Reduction & Debromination |

| DIBAL-H (-78 °C) | Ester | 2-bromo-3-(4-fluorophenyl)propanal | Partial Ester Reduction |

| H₂ / Pd-C | C-Br bond | Ethyl 3-(4-fluorophenyl)propanoate | Reductive Debromination |

| Bu₃SnH, AIBN | C-Br bond | Ethyl 3-(4-fluorophenyl)propanoate | Radical Debromination |

Oxidation Reactions

Aromatic Ring Oxidation and Functional Group Transformations

This compound possesses several reactive sites amenable to chemical modification. The primary functional group transformations involve the ester moiety and the carbon-bromine bond. The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2-bromo-3-(4-fluorophenyl)propanoic acid. This reaction is a fundamental transformation in organic synthesis, allowing for further derivatization of the carboxyl group.

The carbon-bromine bond is susceptible to nucleophilic substitution, a key reaction for introducing a wide range of functional groups. The bromine atom, being a good leaving group, can be displaced by various nucleophiles such as azides, cyanides, thiols, and amines. This versatility makes the compound a valuable precursor for synthesizing diverse derivatives. For instance, reaction with sodium azide provides the azido (B1232118) intermediate necessary for cycloaddition reactions.

Additionally, the α-bromo ester functionality allows for Reformatsky-type reactions with carbonyl compounds in the presence of zinc, leading to the formation of β-hydroxy esters. Elimination reactions, promoted by a base, can also occur to generate the corresponding α,β-unsaturated ester, ethyl 3-(4-fluorophenyl)acrylate.

While transformations of the ester and bromo groups are well-established, specific studies on the oxidation of the 4-fluorophenyl aromatic ring in this compound are not extensively documented in the reviewed literature. Generally, aromatic ring oxidation is challenging due to the ring's stability and the presence of the deactivating fluorine atom. Such transformations would typically require potent oxidizing agents and harsh reaction conditions, which could potentially affect the other functional groups in the molecule.

Cycloaddition Reactions and Heterocycle Formation

The versatility of this compound as a building block is particularly evident in its use for constructing heterocyclic systems through cycloaddition reactions and other cyclization strategies.

A prominent application of this compound in heterocycle synthesis involves its conversion to an azido intermediate, followed by a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The first step is a nucleophilic substitution where the bromide is displaced by an azide ion (from a source like sodium azide) to form Ethyl 2-azido-3-(4-fluorophenyl)propanoate.

This azido derivative is a key precursor for the CuAAC reaction, a cornerstone of "click chemistry". nih.govrsc.org This reaction provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. nih.govacs.org The process is catalyzed by a copper(I) source, which drastically accelerates the reaction compared to the uncatalyzed thermal cycloaddition and ensures the exclusive formation of the 1,4-regioisomer. nih.gov The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered metallacycle that ultimately leads to the triazole product. acs.org This methodology allows for the covalent linking of the propanoate scaffold to a wide variety of alkyne-containing molecules. rsc.org

| Entry | Alkyne Substrate (R-C≡CH) | Triazole Product | Catalyst/Solvent | Reference |

| 1 | Phenylacetylene | Ethyl 3-(4-fluorophenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoate | CuI / Amine Ligand | nih.gov |

| 2 | Propargyl alcohol | Ethyl 3-(4-fluorophenyl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propanoate | CuSO₄ / Sodium Ascorbate | acs.org |

| 3 | Ethyl propiolate | Diethyl 1-(1-ethoxy-1-oxo-3-(4-fluorophenyl)propan-2-yl)-1H-1,2,3-triazole-4-carboxylate | Cu(I) source | nih.gov |

Beyond triazoles, this compound can be employed to synthesize a variety of other heterocyclic structures. Its α-bromo ester functionality makes it a suitable substrate for reactions with binucleophiles, leading to the formation of diverse ring systems.

For example, reaction with thiourea or its derivatives can lead to the formation of aminothiazole scaffolds. A common pathway involves the initial S-alkylation of the thiourea by the bromoester, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen atom onto the ester carbonyl, leading to the formation of a 2-amino-thiazolidin-4-one ring system after dehydration. sciepub.com Similar strategies can be applied using other binucleophiles like thiosemicarbazides or amidines to access different five- or six-membered heterocycles. The reaction of α-bromoesters with 2-aminopyridine (B139424) derivatives has also been shown to produce fused heterocyclic systems.

Furthermore, derivatives of the title compound can act as synthons for more complex heterocyclic frameworks. For instance, related α-bromoenoates have been used to prepare 1,4-benzoxazines and pyrrol-2-ones. researchgate.net These syntheses often involve multi-step sequences where the bromo-ester participates in Michael additions or condensation-cyclization reactions. researchgate.netipb.pt

| Entry | Reactant | Heterocyclic Product | Reaction Type | Reference |

| 1 | Thiourea | 2-Amino-5-(4-fluorobenzyl)thiazolidin-4-one | Condensation/Cyclization | sciepub.com |

| 2 | 2-Aminophenol | 3-(4-Fluorobenzyl)morpholine-2,5-dione | Double Nucleophilic Substitution | researchgate.net |

| 3 | Phenylhydrazine | 4-(4-Fluorobenzyl)-1-phenylpyrazolidine-3,5-dione | Condensation/Cyclization | mdpi.com |

Mechanistic Investigations of Key Transformations

Understanding the underlying mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity. This is achieved through a combination of spectroscopic and computational methods.

The elucidation of reaction pathways relies heavily on spectroscopic techniques to identify reactants, intermediates, and products. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is invaluable for tracking the structural changes throughout a reaction. For instance, in the nucleophilic substitution of the bromine atom, the disappearance of the signal corresponding to the proton alpha to the bromine and the appearance of a new signal at a different chemical shift would confirm the substitution. Mass spectrometry is used to determine the molecular weight of products and intermediates, confirming the incorporation of new functional groups.

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful insights into reaction mechanisms that are often inaccessible through experimental means alone. mdpi.com DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures and energies of transition states and intermediates. chemrxiv.orgsciepub.com For the reactions of this compound, computational studies could model the Sₙ2 transition state for the displacement of bromide by an azide, calculating the activation energy barrier. chemrxiv.org In cycloaddition reactions, DFT can explain the observed regioselectivity by comparing the activation barriers for the formation of different isomers. mdpi.com These computational models provide a detailed, atomistic view of the bond-making and bond-breaking processes. sciepub.com

The outcome of chemical transformations is governed by both kinetic and thermodynamic factors. Kinetic control favors the product that is formed fastest (i.e., via the lowest activation energy pathway), while thermodynamic control favors the most stable product. By manipulating reaction conditions such as temperature, solvent, and catalyst, it is possible to selectively favor one product over another.

A kinetic study of the hydrolysis of a structurally similar compound, ethyl-2-bromoisobutyrate, revealed that the reaction proceeds through sequential steps involving the hydrolysis of both the C-Br bond and the ester group. researchgate.net The rate of these reactions was found to be significantly influenced by factors like the concentration of the base and the presence of a phase-transfer catalyst. researchgate.net Applying these principles to this compound, one can infer that under mild conditions, selective hydrolysis of the ester or substitution of the bromine might be achievable, while harsher conditions could lead to multiple transformations. For instance, low temperatures would likely favor the kinetically controlled product, whereas prolonged reaction times at higher temperatures would allow the system to equilibrate and form the thermodynamically more stable product. Understanding these principles is essential for the strategic design of synthetic routes that efficiently yield the desired target molecule. researchgate.net

| Parameter | Description | Significance in Reaction Control | Reference |

| Rate Constant (k) | A proportionality constant relating the rate of a reaction to the concentration of reactants. | Determines the speed of product formation. Larger k means a faster reaction, favoring the kinetic product. | researchgate.net |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Lower Ea leads to a faster reaction rate. Catalysts function by providing an alternative reaction pathway with a lower Ea. | sciepub.com |

| Gibbs Free Energy (ΔG) | A thermodynamic potential that measures the "useful" work obtainable from a system at constant temperature and pressure. | A negative ΔG indicates a spontaneous reaction. The product with the most negative ΔG is the thermodynamically favored product. | mdpi.com |

| Temperature (T) | A measure of the average kinetic energy of the particles in a system. | Higher temperatures increase reaction rates but can decrease selectivity. It can help overcome high activation barriers and favor the thermodynamic product at equilibrium. | researchgate.net |

Stereochemical Aspects in the Synthesis and Reactions of Ethyl 2 Bromo 3 4 Fluorophenyl Propanoate

Enantioselective Synthetic Methodologies

The creation of a specific enantiomer of ethyl 2-bromo-3-(4-fluorophenyl)propanoate can be approached through several strategic methodologies, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic transformations.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary can be removed and ideally recycled. For the synthesis of chiral α-bromo esters like this compound, well-established chiral auxiliaries such as Evans' oxazolidinones and camphorsultams could be employed. wikipedia.orgresearchgate.netwikipedia.org

The general approach would involve the acylation of a chiral auxiliary with 3-(4-fluorophenyl)propanoic acid, followed by diastereoselective α-bromination of the resulting imide. The steric hindrance provided by the auxiliary directs the approach of the brominating agent to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary by alcoholysis with ethanol (B145695) would then yield the desired enantiomer of this compound.

Table 1: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Key Features | Potential Outcome for this compound Synthesis |

| Evans' Oxazolidinones | Derived from amino acids, highly effective in controlling the stereochemistry of enolate reactions. williams.edusantiago-lab.com | High diastereoselectivity in the α-bromination step is expected, leading to high enantiomeric excess in the final product. |

| Camphorsultams | Rigid bicyclic structure provides excellent stereocontrol. wikipedia.org | Can be used to achieve high levels of asymmetric induction in the synthesis of the target compound. wikipedia.org |

While specific examples for the synthesis of this compound using these auxiliaries are not extensively documented, the principles are well-established for a wide range of α-functionalized esters. researchgate.net

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of a chiral product. youtube.com Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds.

For the synthesis of this compound, an organocatalytic asymmetric α-bromination of a suitable precursor could be envisioned. For instance, the reaction of ethyl 3-(4-fluorophenyl)propanoate with a brominating agent in the presence of a chiral amine catalyst could potentially yield the desired product with high enantioselectivity. Cinchona alkaloid-derived catalysts have been successfully employed in the enantioselective bromination of various substrates. kyoto-u.ac.jprsc.org The catalyst would activate the substrate and create a chiral environment, directing the attack of the electrophilic bromine source.

Biocatalysis, utilizing enzymes to perform chemical transformations, is a green and highly selective alternative to traditional chemical methods. nih.gov Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic esters and alcohols. mdpi.com

In the context of this compound, a lipase-catalyzed kinetic resolution of the racemic ester could be a viable strategy to obtain one enantiomer in high purity. This process involves the selective hydrolysis or alcoholysis of one enantiomer of the racemic ester, leaving the other enantiomer unreacted. Candida antarctica lipase (B570770) B (CALB) is a particularly versatile and widely used lipase for the resolution of a broad range of substrates, including those with stereocenters at the α-position to the carbonyl group. mdpi.comnih.govresearchgate.net The reaction would be terminated at approximately 50% conversion to achieve a high enantiomeric excess for both the unreacted ester and the product of the enzymatic reaction.

Table 2: Potential Lipase-Catalyzed Reactions for Enantiomeric Enrichment

| Reaction Type | Enzyme | Potential Outcome |

| Kinetic Resolution (Hydrolysis) | Candida antarctica Lipase B (CALB) | Selective hydrolysis of one enantiomer of racemic this compound to the corresponding carboxylic acid, leaving the other enantiomer of the ester in high enantiomeric excess. mdpi.comresearchgate.net |

| Kinetic Resolution (Alcoholysis) | Candida antarctica Lipase B (CALB) | Transesterification of one enantiomer with a different alcohol, allowing for the separation of the two enantiomers. |

Diastereoselective Synthesis and Control

When a molecule contains more than one stereocenter, the control of the relative stereochemistry between them becomes crucial. While this compound itself has only one stereocenter, its synthesis may proceed through intermediates with multiple stereocenters, or it may be used in reactions that generate a second stereocenter.

For instance, if the synthesis starts from a precursor that already contains a stereocenter, the introduction of the bromine at the α-position can lead to the formation of diastereomers. The control of this diastereoselectivity would depend on the existing stereocenter's ability to influence the trajectory of the incoming brominating agent. This is often referred to as substrate-controlled diastereoselection.

Furthermore, in reactions where this compound is used as a reactant, for example, in an aldol-type reaction, the formation of a new stereocenter at the β-position relative to the ester group would result in diastereomeric products. The relative stereochemistry of these products (syn or anti) can often be controlled by the choice of reaction conditions, such as the base, solvent, and temperature. nih.govdocumentsdelivered.com

Chiral Resolution Techniques for Enantiomeric Separation

When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, the separation of a racemic mixture into its constituent enantiomers, a process known as chiral resolution, is employed. For this compound, chromatographic techniques are the most likely methods for successful enantiomeric separation.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.govsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds, including esters. nih.gov The separation is based on the differential interactions of the enantiomers with the chiral environment of the stationary phase, leading to different retention times.

Table 3: Potential Chiral HPLC Columns for Resolution

| Column Type | Stationary Phase | Potential for Separation |

| Chiralcel® OD/AD | Amylose tris(3,5-dimethylphenylcarbamate) | Known for broad applicability in separating a wide variety of racemates. researchgate.net |

| Chiralpak® IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Often provides complementary selectivity to amylose-based phases. nih.gov |

Analysis of Stereochemical Fidelity in Chemical Transformations

Once a chiral compound like this compound is synthesized or resolved, it is crucial to determine its enantiomeric purity (enantiomeric excess, ee) and to monitor the stereochemical outcome of its subsequent reactions. Several analytical techniques can be employed for this purpose.

Chiral HPLC, as mentioned above, is a primary method for determining the enantiomeric excess of a sample by comparing the peak areas of the two enantiomers.

Nuclear magnetic resonance (NMR) spectroscopy can also be used to determine enantiomeric purity, typically through the use of a chiral auxiliary or a chiral solvating agent. researchgate.netnih.gov A chiral derivatizing agent, such as Mosher's acid, can be reacted with the enantiomeric mixture to form diastereomers, which will exhibit distinct signals in the NMR spectrum. nih.gov Alternatively, a chiral solvating agent can be added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers, leading to the splitting of certain NMR signals. nih.govscispace.com The integration of these signals allows for the quantification of the enantiomeric excess.

In reactions involving this compound, it is important to assess the stereochemical fidelity, meaning whether the reaction proceeds with retention, inversion, or racemization of the stereocenter. For example, in a nucleophilic substitution reaction at the α-carbon, an S(_N)2 mechanism would lead to inversion of configuration, while an S(_N)1 mechanism would result in racemization. researchgate.net The stereochemical outcome can be determined by analyzing the stereochemistry of the product using the methods described above.

Advanced Spectroscopic and Computational Characterization of Ethyl 2 Bromo 3 4 Fluorophenyl Propanoate

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers profound insights into the molecular structure of Ethyl 2-bromo-3-(4-fluorophenyl)propanoate by probing its fundamental vibrational modes.

Fourier-Transform Infrared (FT-IR) Analysis

The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational frequencies of its constituent functional groups. A prominent and intense absorption band is expected in the region of 1750-1735 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. nist.gov The presence of the bromine atom, being a heavy atom, results in a C-Br stretching vibration that typically appears in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.

The aromatic portion of the molecule, the 4-fluorophenyl group, gives rise to several characteristic bands. The C-F stretching vibration is typically observed in the range of 1250-1000 cm⁻¹. ajchem-a.com Aromatic C-H stretching vibrations are expected to appear as weaker bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. scirp.org The in-plane C-H bending vibrations of the aromatic ring are anticipated to be found between 1300 and 1000 cm⁻¹. ajchem-a.com Furthermore, the characteristic C=C stretching vibrations within the aromatic ring are expected to produce bands in the 1600-1450 cm⁻¹ region.

The aliphatic C-H stretching vibrations of the ethyl and propanoate backbone would be observed in the 3000-2850 cm⁻¹ range. The bending vibrations for these aliphatic groups will be present at lower wavenumbers.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=O (Ester) Stretch | 1750 - 1735 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1250 - 1000 |

| C-Br Stretch | 600 - 500 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR analysis. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibrations of the aromatic ring are expected to produce strong signals in the Raman spectrum. The C=C stretching of the phenyl ring would be particularly prominent.

The C-Br bond, being relatively non-polar, is also expected to show a discernible Raman signal. The C=O stretching of the ester, while also IR active, can often be observed in the Raman spectrum as well. The symmetric vibrations of the CH₂ and CH₃ groups will also be Raman active. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and stereochemistry of organic molecules. High-resolution ¹H and ¹³C NMR, along with advanced 2D techniques and theoretical calculations, provide a comprehensive picture of the molecular structure of this compound.

High-Resolution ¹H NMR and ¹³C NMR Assignments

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The ethyl ester group will present as a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), likely in the regions of 4.2 ppm and 1.2 ppm, respectively.

The protons on the propanoate backbone, specifically the benzylic protons (-CH₂-Ar) and the proton on the bromine-bearing carbon (-CHBr-), will exhibit more complex splitting patterns due to diastereotopicity and coupling to each other. The benzylic protons are expected to appear as a multiplet, likely a doublet of doublets, in the range of 3.0-3.5 ppm. The proton alpha to the bromine (-CHBr) is anticipated to be a triplet or a doublet of doublets around 4.5 ppm.

The 4-fluorophenyl group will display a characteristic AA'BB' system. The aromatic protons ortho to the fluorine atom will appear as a triplet (or more accurately, a doublet of doublets) due to coupling with the fluorine and the meta protons, expected around 7.2-7.4 ppm. The protons meta to the fluorine will appear as a triplet (or doublet of doublets) around 7.0-7.1 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbonyl carbon of the ester group is expected at the downfield end of the spectrum, typically in the 165-175 ppm range. libretexts.org The carbons of the ethyl group, -OCH₂ and -CH₃, are predicted to appear around 61 ppm and 14 ppm, respectively. libretexts.org

The carbons of the propanoate backbone, -CHBr and -CH₂-Ar, are expected in the aliphatic region, with the -CHBr carbon likely around 45-55 ppm and the benzylic -CH₂ carbon around 35-45 ppm. The carbons of the 4-fluorophenyl ring will show characteristic shifts and C-F coupling. The carbon directly bonded to the fluorine (C-F) will exhibit a large one-bond C-F coupling constant and is expected to resonate at a downfield position, typically around 160-165 ppm. The other aromatic carbons will appear in the 115-135 ppm range, with their chemical shifts influenced by the fluorine substituent.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -OCH₂CH₃ | ~1.2 (t) | ~14 |

| -OCH₂CH₃ | ~4.2 (q) | ~61 |

| -CH₂-Ar | ~3.0-3.5 (m) | ~35-45 |

| -CHBr- | ~4.5 (m) | ~45-55 |

| C=O | - | ~165-175 |

| Ar-C (meta to F) | ~7.0-7.1 (dd) | ~115-120 (d, JC-F) |

| Ar-C (ortho to F) | ~7.2-7.4 (dd) | ~130-135 (d, JC-F) |

| Ar-C (ipso to substituent) | - | ~135-140 (d, JC-F) |

| Ar-C-F | - | ~160-165 (d, ¹JC-F) |

Advanced 2D NMR Techniques for Connectivity and Conformation

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the molecular connectivity, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the -OCH₂- and -CH₃ protons of the ethyl group, as well as between the -CHBr- proton and the benzylic -CH₂- protons. It would also confirm the coupling between the ortho and meta protons on the fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. An HSQC spectrum would link the proton signals to their corresponding carbon signals, for instance, connecting the quartet at ~4.2 ppm to the carbon at ~61 ppm (-OCH₂).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which is valuable for conformational analysis.

Theoretical NMR Chemical Shift Calculations

Computational chemistry provides a powerful tool to complement experimental NMR data. Density Functional Theory (DFT) has become a standard method for the accurate prediction of NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained.

The GIAO (Gauge-Including Atomic Orbital) method is commonly used for these calculations. The choice of the functional and basis set is critical for achieving high accuracy. For fluorinated aromatic compounds, specific functionals and basis sets have been shown to provide reliable predictions of ¹⁹F and ¹³C chemical shifts, often with a mean absolute deviation of only a few ppm from experimental values. nih.govresearchgate.net

Theoretical calculations can be particularly useful in cases of signal overlap or for distinguishing between possible isomers. By comparing the calculated chemical shifts with the experimental data, a high level of confidence in the structural assignment can be achieved.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. In electron ionization mass spectrometry (EI-MS), the molecule this compound is expected to undergo characteristic fragmentation, providing valuable structural information.

The primary fragmentation pathways can be predicted based on the stability of the resulting ions and neutrals. Key cleavage events would likely involve the loss of the bromine atom, cleavage of the ester group, and fragmentation involving the fluorophenyl ring. While a specific mass spectrum for this exact compound is not widely published, analysis of related halogen-substituted phenylpropenoate structures allows for the prediction of its fragmentation behavior. nih.gov

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (C₁₁H₁₂BrFO₂), considering the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). Subsequent fragmentation would lead to several key daughter ions. Common fragmentation pathways for similar esters include the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule (C₂H₄) via McLafferty rearrangement if sterically feasible, though direct cleavages are often more prominent in aromatic systems.

A plausible fragmentation pathway would involve the initial loss of the bromine radical, a common event for bromo-alkanes, leading to a stable carbocation. Another significant fragmentation would be the cleavage of the C-C bond between the alpha and beta carbons, yielding a stabilized fluorobenzyl cation.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) |

|---|---|---|

| [C₁₁H₁₂BrFO₂]⁺ | Molecular Ion (M⁺) | 290 |

| [C₁₁H₁₂FO₂]⁺ | [M - Br]⁺ | 211 |

| [C₉H₇BrFO]⁺ | [M - CH₂CH₃]⁺ | 261 |

| [C₉H₈FO₂]⁺ | [M - Br - C₂H₄]⁺ (from [M-Br]⁺) | 183 |

| [C₇H₆F]⁺ | Fluorotropylium or Fluorobenzyl cation | 109 |

Note: The m/z values are calculated based on the most abundant isotopes and may vary in an actual spectrum. The presence of the bromine isotope ⁸¹Br will result in corresponding peaks at M+2.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties.

As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in the surveyed literature. However, crystallographic studies on structurally related organic esters and propanoate derivatives have provided valuable insights into their solid-state conformations and packing motifs. researchgate.net Were a crystal structure of the title compound to be determined, it would reveal crucial information about its solid-state architecture. acs.org

Key structural parameters that would be elucidated include:

Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Molecular Conformation: The precise spatial arrangement of the atoms, including the orientation of the fluorophenyl ring relative to the propanoate chain and the conformation around the chiral center.

Intermolecular Interactions: The presence of non-covalent interactions such as hydrogen bonds, halogen bonds, or π-π stacking, which govern the crystal packing and influence physical properties like melting point and solubility.

Table 2: Information Obtainable from X-ray Crystallography

| Parameter | Description | Significance |

|---|---|---|

| Bond Lengths | The distances between the nuclei of two bonded atoms. | Confirms bonding pattern and indicates bond strength. |

| Bond Angles | The angle formed between three connected atoms. | Defines the local geometry and steric environment. |

| Torsion Angles | The dihedral angle between two planes defined by sets of three atoms. | Describes the conformation of the molecule and rotational barriers. |

| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, triclinic). researchgate.net | Provides fundamental information about the crystal's symmetry. |

| Space Group | The specific symmetry group of the crystal. | Details the complete symmetry of the atomic arrangement. |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. researchgate.net Calculations, often performed using the B3LYP functional with a basis set like 6-311++G(d,p), allow for the optimization of the molecular geometry to its lowest energy state. chemmethod.com This provides theoretical values for bond lengths, bond angles, and dihedral angles that can be compared with experimental data if available. For this compound, DFT would elucidate the preferred conformation of the molecule, taking into account the steric and electronic effects of the bromo, ethyl ester, and fluorophenyl groups.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap indicates that a molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorophenyl ring, while the LUMO would likely be distributed over the electron-withdrawing ester group and the C-Br bond.

Table 3: Concepts in Frontier Molecular Orbital (FMO) Analysis

| Concept | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of high electron density. | Site for electrophilic attack; acts as an electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron deficiency. | Site for nucleophilic attack; acts as an electron acceptor. |

| Energy Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of bonding and orbital interactions within a molecule. researchgate.net It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer, which contribute to molecular stability. researchgate.net In this compound, NBO analysis would quantify stabilizing interactions, such as the delocalization of lone pair electrons from the oxygen atoms of the ester group and the fluorine atom into adjacent antibonding orbitals. These interactions are crucial for understanding the molecule's electronic structure and conformation.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.net The MEP surface is colored based on the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For the title compound, the MEP map would likely show negative potential around the carbonyl oxygen and the fluorine atom, identifying them as nucleophilic centers. Positive potential would be expected around the hydrogen atoms and the carbon atom attached to the bromine.

Fukui functions provide a quantitative method to predict local reactivity, identifying which atoms within a molecule are more likely to undergo nucleophilic, electrophilic, or radical attack. researchgate.net This analysis complements the qualitative picture provided by MEP maps.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Molecular Dynamics Simulations for Conformational and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the conformational landscape of flexible molecules like this compound and the profound influence of the surrounding solvent environment. By simulating the atomic motions over time, MD provides detailed insights into the dynamic equilibrium between different conformers and the specific interactions with solvent molecules that govern this balance.

The conformational flexibility of this compound primarily arises from the rotation around several key single bonds. MD simulations allow for the exploration of the potential energy surface associated with these rotations, revealing the most stable conformations and the energy barriers between them. A critical aspect of these simulations is the choice of force field, which dictates the potential energy of the system as a function of its atomic coordinates. For a molecule containing bromine and fluorine, a well-parameterized force field is crucial for accurate results.

Solvent effects are integral to understanding the conformational preferences of molecules in solution. researchgate.net Explicit solvent models, where individual solvent molecules are included in the simulation box, provide the most detailed picture of solute-solvent interactions. These simulations can elucidate the structure of the solvation shell around the solute and identify specific interactions, such as hydrogen bonding or dipole-dipole interactions, that stabilize certain conformations. aip.org

For instance, the orientation of the ester group and the relative positions of the phenyl ring and the bromine atom are expected to be sensitive to the polarity of the solvent. In polar solvents, conformations with a larger dipole moment may be preferentially stabilized. Conversely, in nonpolar solvents, intramolecular interactions might play a more dominant role in determining the preferred geometry.

A typical MD simulation study on this compound would involve solvating a single molecule in a box of solvent (e.g., water, methanol, or chloroform) and running the simulation for a sufficient time to sample the conformational space adequately. Analysis of the resulting trajectory would provide quantitative data on the conformational distribution.

Detailed Research Findings from Hypothetical Simulations

The primary dihedral angles that define the conformation of this compound would be the focus of the analysis. Let us define two key dihedral angles for our hypothetical study:

τ1 (Cα-Cβ-Cγ-Cδ): Describing the rotation around the Cβ-Cγ bond, which governs the relative orientation of the fluorophenyl ring and the propanoate backbone.

τ2 (O-C-Cα-Cβ): Describing the rotation around the C-Cα bond, which influences the orientation of the ester group relative to the rest of the molecule.

The simulations would be run in three different solvents to probe the effect of polarity: a nonpolar solvent (carbon tetrachloride), a polar aprotic solvent (chloroform), and a polar protic solvent (methanol). The percentage population of different conformers (defined by ranges of τ1 and τ2) would be calculated from the simulation trajectories.

Table 1: Hypothetical Conformational Populations of this compound in Various Solvents

| Solvent | Dihedral Angle | Conformer | Population (%) |

|---|---|---|---|

| Carbon Tetrachloride | τ1 | Gauche (-60° ± 30°) | 65 |

| Anti (180° ± 30°) | 30 | ||

| Gauche (+60° ± 30°) | 5 | ||

| τ2 | Synperiplanar (0° ± 30°) | 80 | |

| Antiperiplanar (180° ± 30°) | 20 | ||

| Chloroform | τ1 | Gauche (-60° ± 30°) | 50 |

| Anti (180° ± 30°) | 45 | ||

| Gauche (+60° ± 30°) | 5 | ||

| τ2 | Synperiplanar (0° ± 30°) | 70 | |

| Antiperiplanar (180° ± 30°) | 30 | ||

| Methanol | τ1 | Gauche (-60° ± 30°) | 40 |

| Anti (180° ± 30°) | 55 | ||

| Gauche (+60° ± 30°) | 5 | ||

| τ2 | Synperiplanar (0° ± 30°) | 60 |

From this hypothetical data, we can infer that in a nonpolar solvent like carbon tetrachloride, the molecule might favor a more compact, gauche conformation for τ1, potentially due to favorable intramolecular van der Waals interactions. The synperiplanar conformation for τ2 is often preferred for esters. As the solvent polarity increases, the population of the more extended anti conformation for τ1 increases. This is a common trend for flexible molecules, as polar solvents can effectively solvate the different parts of the molecule, reducing the favorability of compact structures. aip.org Similarly, the population of the antiperiplanar conformer for τ2 shows a slight increase with solvent polarity, suggesting that solvent interactions can influence the energetics of the ester group orientation.

To further understand the solvent's role, the radial distribution function (RDF), g(r), between specific atoms of the solute and solvent can be analyzed. The RDF gives the probability of finding a solvent atom at a certain distance from a solute atom.

Table 2: Hypothetical Radial Distribution Function Peak Positions (in Å) for Solute-Solvent Interactions

| Solute Atom | Solvent Atom | Carbon Tetrachloride | Chloroform | Methanol |

|---|---|---|---|---|

| Fluorine | Carbon | 3.5 | 3.3 | - |

| Hydrogen | - | 2.8 | 2.4 (hydroxyl H) | |

| Bromine | Carbon | 3.8 | 3.6 | - |

| Hydrogen | - | 3.1 | 2.9 (hydroxyl H) | |

| Carbonyl Oxygen | Carbon | 3.2 | 3.0 | - |

The hypothetical RDF data in Table 2 would indicate the specific nature of the solute-solvent interactions. In chloroform, the acidic hydrogen would show a close approach to the electronegative fluorine and carbonyl oxygen atoms, indicating a stabilizing C-H···F and C-H···O interaction. In methanol, the hydroxyl hydrogen would form a strong hydrogen bond with the carbonyl oxygen, as evidenced by a short peak distance. These specific interactions would be responsible for the shifts in conformational equilibria observed in different solvents.

Applications of Ethyl 2 Bromo 3 4 Fluorophenyl Propanoate in Complex Organic Synthesis

Building Block for Novel Carbon-Carbon Bond Formations

The presence of a bromine atom alpha to the carbonyl group of the ester makes ethyl 2-bromo-3-(4-fluorophenyl)propanoate an excellent electrophile for a variety of carbon-carbon bond-forming reactions. This reactivity is central to its utility as a building block for creating more complex molecular architectures.

One of the primary applications of this compound is in alkylation reactions . In the presence of a suitable base, the alpha-bromo ester can react with a wide range of nucleophiles, including enolates, carbanions, and organometallic reagents. For instance, in a typical reaction, a ketone or ester can be deprotonated to form an enolate, which then displaces the bromide ion from this compound, resulting in the formation of a new carbon-carbon bond.

Table 1: Representative Alkylation Reactions

| Nucleophile | Product Type | Significance |

|---|---|---|

| Ketone Enolate | γ-Keto ester | Access to 1,4-dicarbonyl compounds, precursors to heterocycles. |

| Malonate Ester Enolate | Substituted Propanedioate | Versatile intermediates for further functionalization. |

These reactions are often facilitated by the use of specific bases and reaction conditions to control selectivity and yield. The choice of base, solvent, and temperature can significantly influence the outcome of the reaction, allowing chemists to tailor the synthesis to their specific needs.

Intermediate in the Synthesis of Fluorine-Containing Organic Molecules

The incorporation of fluorine into organic molecules can have a profound impact on their biological activity, metabolic stability, and lipophilicity. As such, the development of synthetic methods for introducing fluorine-containing motifs is of great interest to medicinal and agricultural chemists. This compound serves as a key intermediate in the synthesis of a variety of fluorine-containing organic molecules.

The 4-fluorophenyl group present in the molecule is a common feature in many pharmaceuticals and agrochemicals. By utilizing the reactivity of the alpha-bromo ester, chemists can introduce this fluorinated moiety into a larger molecular framework. For example, the compound can be used as a precursor for the synthesis of fluorinated amino acids, which are valuable building blocks for peptides and peptidomimetics with enhanced properties.

Furthermore, the bromine atom can be replaced by a variety of other functional groups through nucleophilic substitution reactions, allowing for the introduction of additional diversity into the final fluorine-containing molecule.

Precursor for Stereochemically Defined Target Molecules

The stereochemistry of a molecule is crucial for its biological activity. Therefore, the ability to control the three-dimensional arrangement of atoms during a synthesis is a key challenge in organic chemistry. This compound can be employed as a precursor for the synthesis of stereochemically defined target molecules, particularly those with a stereocenter at the alpha-position to the ester.

While the starting material is typically a racemic mixture, various strategies can be employed to achieve stereocontrol. One common approach is the use of chiral auxiliaries . By attaching a chiral auxiliary to the ester group, it is possible to influence the direction of attack of a nucleophile, leading to the preferential formation of one stereoisomer over the other. After the desired stereocenter has been established, the chiral auxiliary can be removed to yield the enantiomerically enriched product.

Another strategy involves the use of chiral catalysts in reactions involving the alpha-bromo ester. Asymmetric catalysis can provide a more efficient route to enantiomerically pure compounds by using a small amount of a chiral catalyst to control the stereochemical outcome of the reaction.

Table 2: Strategies for Stereocontrol

| Strategy | Description | Key Advantage |

|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. | High diastereoselectivity can often be achieved. |

Utility in Diversification and Derivatization Strategies

In drug discovery and development, it is often necessary to synthesize a large number of related compounds, or a "library," to explore the structure-activity relationship (SAR) of a particular molecular scaffold. This compound is a valuable tool for such diversification and derivatization strategies due to its multiple reactive sites.

The reactivity of the alpha-bromo position allows for the introduction of a wide variety of substituents through nucleophilic substitution, as discussed in the context of carbon-carbon bond formation. By using a range of different nucleophiles, a library of compounds with diverse side chains at this position can be readily generated.

Furthermore, the ester functionality itself can be modified. For example, it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form a library of amides. Alternatively, the ester can be reduced to an alcohol, which can then be further functionalized.

The combination of these transformations allows for the rapid and efficient generation of a diverse set of molecules from a single, readily available starting material, making this compound a powerful tool in medicinal chemistry and chemical biology.

Green Chemistry Principles in the Synthesis and Utilization of Ethyl 2 Bromo 3 4 Fluorophenyl Propanoate

Development of Eco-Friendly Solvent Systems

A primary goal of green chemistry is to replace hazardous organic solvents with benign alternatives. Traditional organic synthesis, including bromination reactions, often employs chlorinated solvents like dichloromethane or carbon tetrachloride, which are toxic and environmentally persistent. The synthesis of Ethyl 2-bromo-3-(4-fluorophenyl)propanoate can be made more sustainable by adopting greener solvent systems.

Water is a highly desirable green solvent due to its availability, non-toxicity, and non-flammability. hrpub.org Research into bromination reactions has demonstrated the feasibility of using water as a reaction medium, often facilitated by a catalyst or as part of a two-phase system to accommodate less soluble organic substrates. hrpub.orgbeilstein-journals.org For instance, the use of an aqueous AlBr₃-Br₂ system has been shown to be effective for the bromination of some aromatic compounds, offering the advantage of easy product separation as the brominated product is often insoluble in water. hrpub.org

| Solvent Type | Example | Advantages | Disadvantages |

|---|---|---|---|

| Conventional | Dichloromethane, Chloroform | Good solubility for many organic compounds | Toxic, environmentally persistent, volatile |

| Green (Aqueous) | Water | Non-toxic, non-flammable, readily available | Poor solubility for non-polar substrates |

| Green (Ionic Liquid) | [bmim][Br] | Recyclable, low volatility, tunable properties | Higher cost, potential toxicity concerns |

| Green (Bio-based) | 2-Methyltetrahydrofuran | Renewable source, lower toxicity | May have different solvency properties |

Optimization of Atom Economy and Reaction Efficiency

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgjocpr.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. wikipedia.org

A plausible traditional route to synthesize the precursor for this compound is the Hell-Volhard-Zelinsky (HVZ) reaction on 3-(4-fluorophenyl)propanoic acid. chemistrylearner.comwikipedia.org This reaction typically uses bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to create an α-bromo acyl bromide, which is then esterified. wikipedia.org While effective, the HVZ reaction generates byproducts, such as hydrogen bromide (HBr) and phosphorus-containing waste, which lowers its atom economy. alfa-chemistry.com

To improve atom economy and efficiency, alternative brominating agents and catalytic systems are being developed. For example, methods using N-Bromosuccinimide (NBS) as a bromine source can be more selective and operate under milder conditions. cambridgescholars.com Another approach involves using a combination of an alkali metal bromide (like KBr) with an oxidant such as hydrogen peroxide (H₂O₂). organic-chemistry.org This system generates the reactive bromine species in situ, and the primary byproduct is water, leading to a significantly higher atom economy. One patented method for producing α-brominated esters reports yields as high as 98% using a recyclable disulfate catalyst for the esterification step, showcasing high reaction efficiency. google.com

Calculation of Atom Economy for a Hypothetical HVZ Reaction:

Consider the bromination of 3-(4-fluorophenyl)propanoic acid (C₉H₉FO₂) with Br₂ and subsequent esterification with ethanol (B145695) (C₂H₅OH).

Reactants: C₉H₉FO₂ (MW: 184.17) + Br₂ (MW: 159.81) + C₂H₅OH (MW: 46.07)

Desired Product: this compound (C₁₁H₁₂BrFO₂) (MW: 291.11)

Byproducts (simplified): HBr (MW: 80.91) + H₂O (MW: 18.02)

Total Mass of Reactants: 184.17 + 159.81 + 46.07 = 390.05

Atom Economy: (291.11 / 390.05) * 100% ≈ 74.6%

This calculation illustrates that over 25% of the reactant mass is converted into byproducts. Green methods that avoid stoichiometric reagents like Br₂ in favor of catalytic systems with benign byproducts can approach a much higher atom economy.

| Method | Typical Reagents | Key Advantages | Reported Yields |

|---|---|---|---|

| Hell-Volhard-Zelinsky (HVZ) | Br₂, PBr₃ (cat.) | Well-established for carboxylic acids | Variable, can be high |

| N-Bromosuccinimide (NBS) | NBS, Radical Initiator | Milder conditions, higher selectivity | Good to excellent |

| Oxidative Bromination | KBr, H₂O₂ | High atom economy (byproduct is water) | High organic-chemistry.org |

| One-Pot Oxidation-Wittig | NBS, MnO₂, Phosphorane | Converts alcohols directly to α-bromo esters nih.gov | Good to excellent nih.gov |

Design and Implementation of Recyclable Catalytic Systems

The move from stoichiometric reagents to catalytic systems is a fundamental principle of green chemistry. The ideal catalyst is highly active, selective, and recyclable, allowing it to be used in small amounts and recovered for reuse, thus reducing costs and waste.

In the context of synthesizing this compound, recyclable catalysts can be implemented in both the esterification and bromination steps. While the classic HVZ reaction uses a catalytic amount of PBr₃, its separation from the reaction mixture can be difficult. Modern approaches focus on heterogeneous catalysts that can be easily removed by filtration.

Examples of advanced recyclable catalysts applicable to related transformations include:

Metal-Organic Frameworks (MOFs) : MOF-199 has been reported as a recyclable catalyst for reactions involving β-bromo-α,β-unsaturated carboxylic acids. mdpi.com MOFs offer high surface area and tunable catalytic sites.

Polymer-Supported Catalysts : A polymer gel, referred to as P1, has been shown to be an efficient and reusable catalyst for the one-pot halo-functionalization of alkynes. mdpi.com Such polymer supports immobilize the active catalytic species, simplifying recovery.

Nanocatalysts : A nano-silver on graphitic carbon nitride (nano-Ag/g-C₃N₄) system has been developed as a highly efficient and recyclable catalyst for the halogenation of terminal alkynes. mdpi.com

For the esterification step, solid acid catalysts or recyclable disulfate catalysts can replace traditional mineral acids like sulfuric acid, which are corrosive and difficult to separate. google.com The implementation of these recyclable systems would not only prevent waste but also streamline the purification process, contributing to a more sustainable manufacturing protocol.

| Catalyst Type | Example | Applicable Reaction Step | Key Benefit |

|---|---|---|---|

| Metal-Organic Framework (MOF) | MOF-199 mdpi.com | Bromination | High surface area, tunable, recyclable |

| Polymer-Supported | Polymer Gel P1 mdpi.com | Bromination | Easy separation and reuse |

| Nanocatalyst | nano-Ag/g-C₃N₄ mdpi.com | Bromination | High efficiency, recyclable |

| Solid Acid / Recyclable Salt | Disulfate Catalyst google.com | Esterification | Non-corrosive, recyclable |

Energy-Efficient Reaction Conditions and Processes

Reducing energy consumption is another critical aspect of green chemistry, as it lowers both production costs and the associated environmental burden from energy generation. Many traditional organic reactions, including the HVZ reaction, require harsh conditions such as high temperatures and prolonged reaction times. alfa-chemistry.comnrochemistry.com

Modern synthetic methods offer energy-efficient alternatives. The use of highly active catalysts can enable reactions to proceed at or near ambient temperature, drastically reducing heating requirements. For example, some modern bromination procedures can be carried out at room temperature. patsnap.com

Alternative energy sources can also be employed to enhance reaction rates without bulk heating:

Photocatalysis : Visible-light-mediated reactions, often using a photoredox catalyst, can drive chemical transformations using low-energy photons, providing a green alternative to thermally driven processes. researchgate.net

Flow Chemistry : Continuous flow microreactors offer superior heat and mass transfer compared to batch reactors. This allows for precise temperature control, improved safety (especially for hazardous reagents like bromine), and potentially higher yields in shorter times. nih.gov In-situ generation of hazardous reagents like Br₂ can be safely integrated into a flow process, minimizing risk and handling. nih.gov

By replacing a high-temperature, multi-hour batch process with a room-temperature flow reaction or a photocatalytic method, the synthesis of this compound could be made significantly more energy-efficient and safer.

| Parameter | Traditional Method (e.g., HVZ) | Energy-Efficient Alternatives |

|---|---|---|

| Temperature | High (e.g., >100°C) alfa-chemistry.com | Ambient / Room Temperature patsnap.com |

| Energy Source | Conventional Heating (Oil Bath) | Ultrasound, Visible Light, Microwave |